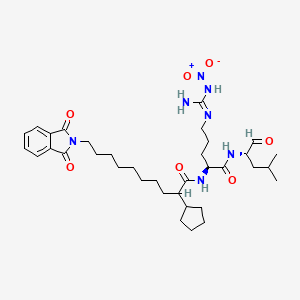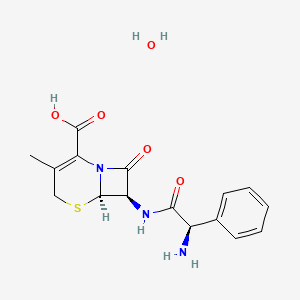
CFM 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CFM 4 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar los efectos de las modificaciones del grupo funcional en la actividad biológica.
Biología: Se investiga su papel en la inducción de la apoptosis y la detención del ciclo celular en las células cancerosas.
Industria: Se utiliza en el desarrollo de nuevos tratamientos contra el cáncer y como herramienta para comprender la biología de las células cancerosas.
Mecanismo De Acción
CFM 4 ejerce sus efectos al evitar la unión de CARP-1 con APC-2, lo que lleva a la activación de las vías de apoptosis. Este compuesto causa la detención del ciclo celular G2M e induce la apoptosis con un rango de IC50 de 10-15 micromolar. También suprime el crecimiento de células de cáncer de mama humano resistentes a los medicamentos al dirigirse a vías moleculares específicas .
Análisis De Reacciones Químicas
CFM 4 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, lo que puede alterar su actividad biológica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
CFM 4 es único en su capacidad para prevenir la unión de CARP-1 con APC-2 e inducir la apoptosis en células cancerosas resistentes a los medicamentos. Compuestos similares incluyen:
This compound.16: Un análogo de this compound que ha mostrado efectos sinérgicos con la orientación a B-Raf en cánceres de pulmón no de células pequeñas.
Otros miméticos funcionales de CARP-1: Compuestos que imitan la función de CARP-1 e inducen la apoptosis en las células cancerosas.
This compound destaca por su mecanismo de acción específico y su efectividad para dirigirse a células cancerosas resistentes a los medicamentos.
Métodos De Preparación
La síntesis de CFM 4 involucra varios pasos, incluyendo la preparación de compuestos intermedios y la reacción de acoplamiento final. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está disponible fácilmente en la literatura pública. Los métodos de producción industrial para this compound tampoco están ampliamente documentados, ya que se utiliza principalmente en entornos de investigación.
Propiedades
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADITKBVODKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CFM-4 is a CARP-1 functional mimetic (CFM), meaning it binds to and stimulates the expression of the CARP-1/CCAR1 protein. [] This interaction disrupts the binding of CARP-1 with APC-2, a subunit of the anaphase-promoting complex/cyclosome (APC/C) E3 ubiquitin ligase. [] This disruption leads to a cascade of downstream effects, including:
- G2/M cell cycle arrest: By interfering with APC/C activity, CFM-4 prevents the cell cycle from progressing from the G2 to the M phase. []
- Apoptosis induction: CFM-4 promotes both intrinsic and extrinsic apoptosis pathways. It upregulates pro-apoptotic proteins like caspase-8, -9, p53, PUMA, Noxa, and death receptors. [, ] It also activates stress-activated protein kinases (SAPKs) like p38 and JNK1/2, contributing to apoptosis. [, ]
- Inhibition of oncogenic signaling: CFM-4 downregulates oncogenes like c-Myc and N-Myc, and inhibits the activation of oncogenic pathways such as cMet and Akt. [, ]
- Modulation of NF-κB signaling: CFM-4 depletes NF-κB signaling inhibitors like ABIN1, IκBα, and IκBβ. []
- Suppression of metastasis: CFM-4 inhibits cancer cell migration, invasion, and colony formation, potentially by impacting proteins like podoplanin and vimentin. [, ]
A: Research suggests that CFM-4 can induce significant cell death in breast cancer cell lines like MCF-7 and E0771. [] While high concentrations of CFM-4 are cytotoxic, lower concentrations appear to enhance the immunogenicity of breast cancer cells. [] This enhanced immunogenicity could potentially boost anti-tumor immune responses, though further research is needed to fully understand these mechanisms.
A: Yes, CFM-4 has shown promise in preclinical in vivo studies. For instance, oral administration of a nano-lipid formulation of CFM-4 (CFM-4 NLF) effectively reduced the weight and volume of xenografted tumors derived from A549 NSCLC and MDA-MB-231 TNBC cells. [] Another study highlighted the superior efficacy of a CFM-4.16 nano-lipid formulation in combination with Sorafenib in inhibiting the growth of xenografted tumors derived from Rociletinib-resistant H1975 NSCLC cells. [] These results warrant further investigation of CFM-4 and its analogs as potential anti-cancer agents.
ANone: The provided research excerpts do not offer specific information regarding established resistance mechanisms to CFM-4. Considering CFM-4 targets CARP-1 and disrupts its interaction with APC/C, potential resistance mechanisms might involve:
ANone: While the provided excerpts don't directly compare CFM-4 to alternative compounds, researchers are actively investigating other therapeutic strategies targeting similar pathways, including:
A: Although limited to pre-clinical studies, the provided research suggests that CFM-4 and its analogs exhibit potent anti-cancer activity against various cancer cell lines, including those resistant to conventional chemotherapy. [, , ] For example, CFM-4 demonstrated higher potency than 5-fluorouracil, a standard chemotherapy drug used for colorectal cancer. [] Additionally, CFM-4.16 exhibited promising activity against chemotherapy-resistant triple-negative breast cancer cells, even surpassing the efficacy of doxorubicin in some instances. [] Furthermore, CFM-4.16 showed synergistic effects when combined with targeted therapies like B-Raf inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)











